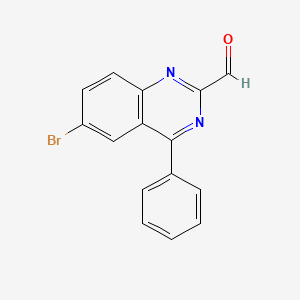
Phenoxyacetic Acid Magnesium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyacetic Acid Magnesium Salt is a chemical compound with the molecular formula C16H14MgO6 and a molecular weight of 326.58 g/mol . It is derived from phenoxyacetic acid, which is an O-phenyl derivative of glycolic acid . This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Preparation Methods
The synthesis of Phenoxyacetic Acid Magnesium Salt typically involves the reaction of phenoxyacetic acid with a magnesium source. One common method is to react phenoxyacetic acid with magnesium hydroxide or magnesium carbonate in an aqueous medium. The reaction conditions often include heating and stirring to ensure complete dissolution and reaction of the reactants. The resulting solution is then filtered and evaporated to obtain the crystalline salt.
For industrial production, the process may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the product. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product.
Chemical Reactions Analysis
Phenoxyacetic Acid Magnesium Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or diethyl ether, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Phenoxyacetic Acid Magnesium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is employed in studies related to plant growth regulation and herbicide development.
Mechanism of Action
The mechanism of action of Phenoxyacetic Acid Magnesium Salt involves its interaction with various molecular targets. In biological systems, it can act as a plant growth regulator by mimicking natural auxins, which are plant hormones that regulate growth and development. The compound can bind to auxin receptors and activate signaling pathways that promote cell elongation and division.
In medicinal applications, its derivatives can exert antibacterial effects by disrupting bacterial cell walls or interfering with essential metabolic processes. The exact molecular targets and pathways involved depend on the specific derivative and its chemical structure.
Comparison with Similar Compounds
Phenoxyacetic Acid Magnesium Salt can be compared with other similar compounds such as:
Phenoxyacetic Acid: The parent compound, which is used in the synthesis of various derivatives and has applications as a herbicide.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide that is more potent and has a broader spectrum of activity compared to phenoxyacetic acid.
4-Chlorophenoxyacetic Acid: Another herbicide with similar applications but different chemical properties and efficacy.
This compound is unique due to its specific magnesium salt form, which can offer different solubility and reactivity properties compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C16H14MgO6 |
|---|---|
Molecular Weight |
326.58 g/mol |
IUPAC Name |
magnesium;2-phenoxyacetate |
InChI |
InChI=1S/2C8H8O3.Mg/c2*9-8(10)6-11-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,9,10);/q;;+2/p-2 |
InChI Key |
MSJDFXKLRNAZFM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


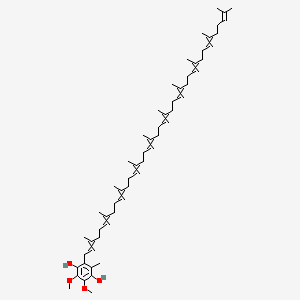
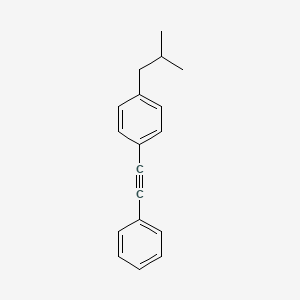
![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)
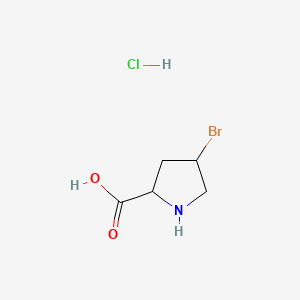
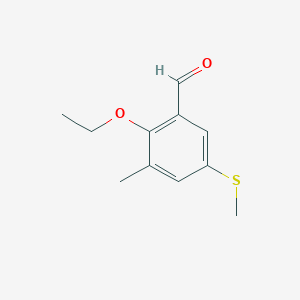
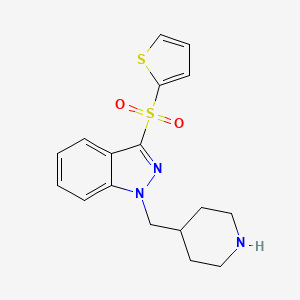
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
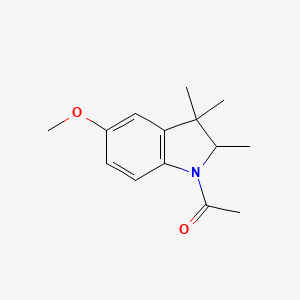
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
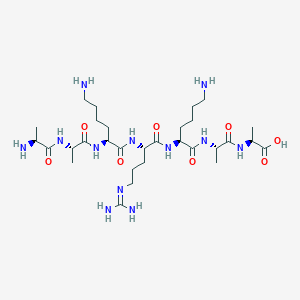
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)
